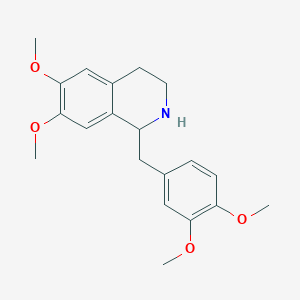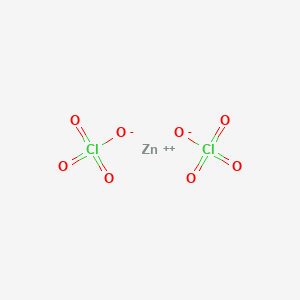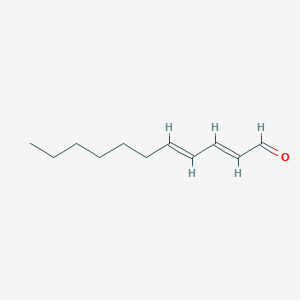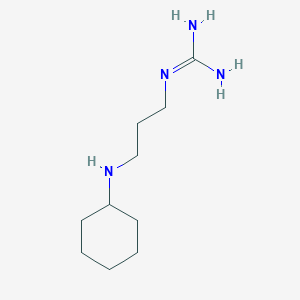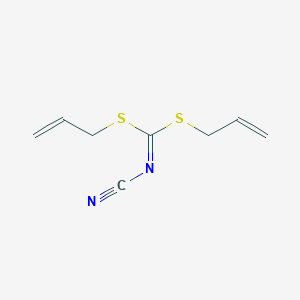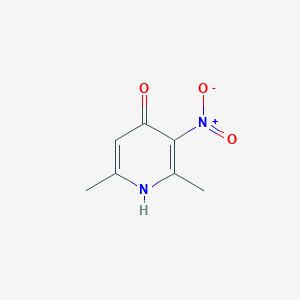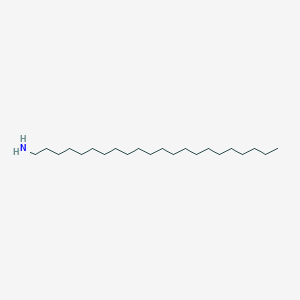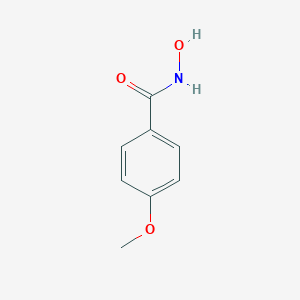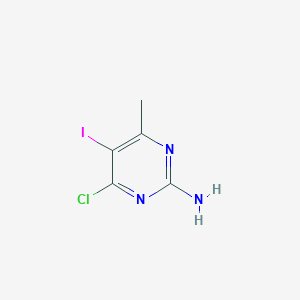
4-氯-5-碘-6-甲基嘧啶-2-胺
概述
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves regioselective displacement reactions, halogenation, and interaction with amines. For example, the regioselective displacement of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine demonstrates the methodology for introducing amino groups into the pyrimidine ring, which is crucial for synthesizing compounds like 4-chloro-5-iodo-6-methylpyrimidin-2-amine (Doulah et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various analytical techniques, including X-ray crystallography and NMR spectroscopy. For instance, crystal and molecular structure analyses have confirmed the conformational differences and molecular interactions in pyrimidine derivatives, providing insights into the structural characteristics of similar compounds (Odell et al., 2007).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, including nucleophilic substitution and cyclization reactions, which are critical for modifying their chemical properties and enhancing their biological activities. The amination reactions, for example, demonstrate the reactivity of pyrimidine compounds and their potential for functionalization (Valk et al., 2010).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The detailed crystallographic analysis sheds light on the solid-state properties and intermolecular interactions, which are crucial for understanding the physicochemical behavior of these compounds in different environments (Thanigaimani et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, of pyrimidine derivatives have been explored through various spectroscopic and computational methods. Studies like DFT and molecular docking analyses reveal the electronic properties, chemical activity regions, and potential biological activities of these compounds, contributing to their application in medicinal chemistry (Aayisha et al., 2019).
科学研究应用
分子对接和量子力学计算: 该化合物及其衍生物已被研究其潜在的生物活性,特别是作为降压药。分子对接和密度泛函理论 (DFT) 计算已被用来了解该化合物的分子结构和相互作用,表明其在制药和医药应用中的潜力 (Aayisha et al., 2019)。
晶体学和区域选择性研究: 研究重点是涉及类似嘧啶化合物的区域选择性取代反应,有助于了解其化学行为和合成其他化合物的潜在应用 (Doulah et al., 2014)。
药物设计中的卤素键合: 该化合物的结构类似物已被研究其在卤素键合中的作用,这对于新药设计至关重要。这项研究提供了优化此类化合物以提高其作为各种生物途径中抑制剂的功效的见解 (He et al., 2020)。
抗菌应用: 该化合物的衍生物已被合成并测试其抗菌活性。一些衍生物显示出有希望的结果,表明开发新的抗菌剂的潜力 (Etemadi et al., 2016)。
噻唑并[4,5-d]嘧啶衍生物的合成: 该化合物的衍生物已用于合成新的噻唑并[4,5-d]嘧啶衍生物,突出了该化合物在有机合成中的多功能性和在药物开发中的潜在应用 (Bakavoli et al., 2006)。
钯/铜催化的炔化: 该化合物已参与钯/铜催化的与炔烃的偶联反应,展示了其在有机合成和复杂分子结构创建中的用途 (Pal et al., 2006)。
安全和危害
The safety information for 4-Chloro-5-iodo-6-methylpyrimidin-2-amine includes the GHS05 and GHS07 pictograms . The signal word is "Danger" . Hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician . The hazard classifications are Acute Tox. 4 Oral - harmful if swallowed, and Eye Dam. 1 - causes serious eye damage .
属性
IUPAC Name |
4-chloro-5-iodo-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClIN3/c1-2-3(7)4(6)10-5(8)9-2/h1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHZBTLBILVJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469956 | |
| Record name | 4-chloro-5-iodo-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-6-methylpyrimidin-2-amine | |
CAS RN |
897030-99-8 | |
| Record name | 4-chloro-5-iodo-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one](/img/structure/B79441.png)
